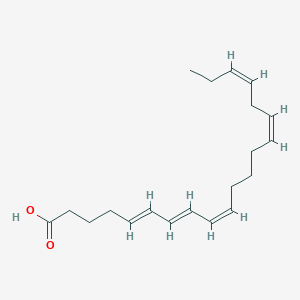

5,7,9,14,17-Eicosapentaenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7,9,14,17-Eicosapentaenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Fats - Dietary Fats, Unsaturated - Fatty Acids, Omega-3 - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cardiovascular Health

EPA has been extensively studied for its cardiovascular benefits. Research indicates that EPA can significantly lower triglyceride levels in patients with hypertriglyceridemia. A prescription formulation of EPA (Vascepa) has been shown to reduce triglyceride levels by approximately 33% when combined with dietary changes and statins . Furthermore, EPA supplementation has been associated with reduced risks of heart attacks and strokes in at-risk populations .

Table 1: Cardiovascular Benefits of EPA

| Study | Population | Findings |

|---|---|---|

| Vascepa Study | Adults with high triglycerides | 33% reduction in triglycerides |

| Meta-analysis | Patients with heart disease | Reduced risk of heart attack and stroke |

Anti-Obesity Effects

Recent studies have highlighted the anti-obesity effects of EPA. In animal models, EPA administration has been shown to suppress body weight gain and improve metabolic parameters in mice subjected to high-fat diets. Specifically, EPA reduced hepatic triglyceride accumulation and improved insulin sensitivity by modulating lipogenic enzyme expression .

Case Study: Anti-Obesity Mechanism

In a controlled study involving male C57BL/6J mice:

- Mice fed a high-fat/high-sucrose diet exhibited significant weight gain.

- Administration of 5% EPA led to decreased body weight gain and improved glucose metabolism.

- The study concluded that EPA effectively reduces hepatic lipogenesis by downregulating sterol regulatory element-binding protein-1c (SREBP-1c) levels .

Cancer Research

Emerging evidence suggests that EPA may have anticancer properties. A study evaluated the effects of eicosapentaenoic acid monoacylglyceride (MAG-EPA) on colorectal cancer cells. Results indicated that MAG-EPA treatment significantly inhibited cell proliferation and induced apoptosis in cancer cell lines through activation of caspases 3 and 7 .

Table 2: Anticancer Effects of MAG-EPA

| Study | Cell Line | Concentration | Effects Observed |

|---|---|---|---|

| Colorectal Cancer Study | HCT116 cells | 30 µM | Increased apoptosis markers (caspases 3 & 7) |

Neuropsychiatric Applications

EPA has shown promise in the management of depression and anxiety disorders. Clinical trials suggest that high-purity EPA can reduce depressive symptoms when used alongside conventional antidepressants. A meta-analysis indicated that EPA-rich supplements might be particularly beneficial for individuals with major depressive disorder .

Análisis De Reacciones Químicas

Membrane Phospholipid Peroxidation

5,7,9,14,17-EPA induces apoptosis in tumor cells via membrane phospholipid peroxidation, a process distinct from EPA (5,8,11,14,17-EPA) . This reaction involves:

- Lipid peroxidation leading to cell membrane damage .

- Enhanced cytotoxicity compared to EPA and CLA .

Leukotriene Metabolism

In guinea pig hearts, exogenous 5,7,9,14,17-EPA:

- Inhibits anaphylactic coronary flow reduction .

- Converts to LTC5, LTD5, and LTE5 via 5-lipoxygenase .

- Reduces cyclooxygenase-derived leukotrienes .

Antitumor Activity

Comparison of E-CEPA and Z-CEPA:

| Isomer | Cytotoxicity | Mechanism |

|---|---|---|

| E-CEPA | High | Induces apoptosis via ROS |

| Z-CEPA | Moderate | Membrane disruption |

Both isomers show selective cytotoxicity against tumor cells, with E-CEPA exhibiting stronger effects .

Aerobic Eukaryote Pathway

| Step | Enzyme | Product |

|---|---|---|

| α-Linolenic acid → | Δ6 Desaturase | Stearidonic acid (18:4 ω-3) |

| Stearidonic acid → | Δ6 Elongase | Eicosatetraenoic acid (20:4 ω-3) |

| Eicosatetraenoic → | Δ5 Desaturase | 5,8,11,14,17-EPA |

Polyketide Synthase Pathway

Marine bacteria (e.g., Shewanella) use:

- 3-Ketoacyl synthase (KS) for malonyl-CoA condensation .

- NADPH-dependent reductase (KR) for intermediate formation .

- Dehydration and reduction steps to form conjugated trienes .

Analytical Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to quantify 5,7,9,14,17-EPA in biological samples . For structural analysis:

Propiedades

Número CAS |

108526-93-8 |

|---|---|

Fórmula molecular |

C20H30O2 |

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

(5E,7E,9Z,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11-,14-13+,16-15+ |

Clave InChI |

XGTCGDUVXWLURC-UHFFFAOYSA-N |

SMILES |

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |

SMILES isomérico |

CC/C=C\C/C=C\CCC/C=C\C=C\C=C\CCCC(=O)O |

SMILES canónico |

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |

Sinónimos |

5,7,9,14,17-eicosapentaenoic acid 5,7,9,14,17-eicosapentaenoic acid, (5E)-isomer 5,7,9,14,17-icosapentaenoic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.